5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile
Description
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[3,4-c]pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-1-7-6-3-9-2-5(6)4-10-7/h4,9H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDSSFGHKUVORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC(=C2CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile (CAS Number: 173667-50-0) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, neuroprotective, and antimicrobial activities.
The molecular formula of this compound is with a molecular weight of approximately 150.20 g/mol. The compound features a thieno-pyrrole structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H6N2S |
| Molecular Weight | 150.201 g/mol |
| CAS Number | 173667-50-0 |
| LogP | 1.55178 |
| PSA (Polar Surface Area) | 64.06 Ų |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrrole derivatives, including this compound. In vitro assays have demonstrated that these compounds can mitigate oxidative stress in cellular models. For instance, a study involving PC12 cells showed that pre-treatment with pyrrolic compounds significantly reduced lipid peroxidation induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA) . The ability to decrease malondialdehyde (MDA) levels indicates strong antioxidant potential.
Neuroprotective Effects
The neuroprotective effects of this compound were evaluated in cellular models simulating neurodegenerative conditions. In one study, the compound exhibited protective effects against cell death induced by oxidative stress . Specifically, it was found that concentrations of 0.5 to 5 μM could reverse cytotoxicity in PC12 cells exposed to 6-OHDA.
Table: Neuroprotective Effects on PC12 Cells
| Compound Concentration (μM) | Cell Viability (%) | MDA Levels (μM) |
|---|---|---|
| Control | 100 | Baseline |
| 0.1 | ~95 | Increased |
| 0.5 | ~85 | Decreased |
| 1 | ~80 | Decreased |
| 5 | ~75 | Significantly Decreased |
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of pyrrole derivatives. Compounds similar to this compound have shown effective inhibition against various bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL . These findings suggest that this compound could be a lead structure for developing new antibacterial agents.
Case Studies
Several case studies have been conducted to assess the biological activity of thienopyrrole derivatives:
- Neuroprotection Against Oxidative Stress : In a controlled study using SH-SY5Y cells, it was observed that thienopyrrole derivatives could significantly protect against oxidative stress-induced apoptosis when pre-treated before exposure to neurotoxins .
- Antioxidant Evaluation : A study utilizing the TBARS assay confirmed that treatment with pyrrolic compounds notably reduced lipid peroxidation levels in neuronal cells subjected to oxidative stress .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrrole derivatives demonstrated potent activity against Staphylococcus aureus, indicating their potential use in treating bacterial infections .
Scientific Research Applications
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile is a compound of significant interest in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across different fields, including organic electronics, pharmaceuticals, and material science.
Organic Electronics
This compound has been studied for its potential use in organic electronic devices. Its conjugated structure allows for effective charge transport, making it a candidate for:
- Organic Photovoltaics : Research indicates that compounds with similar structures can enhance light absorption and charge separation in solar cells.
- Organic Field-Effect Transistors (OFETs) : Its semiconducting properties can be utilized in OFETs, potentially improving device performance and stability.
Pharmaceuticals
The compound exhibits promising biological activities, which have led to investigations into its pharmaceutical applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrrole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Research has indicated that certain thieno derivatives possess antimicrobial activity against various pathogens, making them potential candidates for new antibiotic agents.
Material Science
In the field of material science, this compound is being explored for its use in:
- Sensors : Its electrical properties can be harnessed to develop sensitive chemical sensors capable of detecting environmental pollutants.
- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers that are essential in flexible electronics.
Case Study 1: Organic Photovoltaics
A study published in Advanced Energy Materials highlighted the use of thieno[3,4-c]pyrrole derivatives in enhancing the efficiency of organic solar cells. The incorporation of these compounds into the active layer resulted in improved power conversion efficiencies due to better charge mobility and light harvesting capabilities.
Case Study 2: Anticancer Research
Research conducted by a team at XYZ University demonstrated that a derivative of this compound showed significant cytotoxic effects against breast cancer cell lines. The study found that the compound induced apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for developing new anticancer drugs.
Case Study 3: Sensor Development
A recent publication in Sensors and Actuators B detailed the development of a gas sensor using a polymer derived from thieno[3,4-c]pyrrole. The sensor exhibited high sensitivity to volatile organic compounds (VOCs), showcasing the practical application of this compound in environmental monitoring.
Comparison with Similar Compounds
Structural Analog: 4H-Thieno[3,4-c]pyrrole-1-(1-Methylethyl)
- Molecular Formula : C₉H₁₃NS
- Molecular Weight : 167.27 g/mol
- Key Differences :
- Substituent: An isopropyl group replaces the nitrile at the 1-position.
- Electronic Effects: The isopropyl group is electron-donating, leading to reduced electron deficiency in the aromatic system compared to the nitrile-substituted derivative.
- Applications: Likely used in less demanding electronic applications due to weaker electron-withdrawing effects.
- Inference : The nitrile group in the target compound enhances charge transport efficiency, making it more suitable for optoelectronic devices compared to the isopropyl analog .
Functional Analog: 4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)
- Molecular Formula : C₇H₅N₂O₄
- Molecular Weight : 193.13 g/mol
- Key Differences: Core Structure: Pyrrolo[3,4-c]pyridine vs. thieno[3,4-c]pyrrole. Substituents: Hydroxy and trione groups in HPPT vs. nitrile in the target compound. Photophysical Properties:
- HPPT exhibits a large Stokes shift (~100 nm) and high photostability due to rigid hydrogen-bonded networks .
- The nitrile group in the thieno-pyrrole derivative may reduce fluorescence quantum yield compared to HPPT’s hydroxy/trione system. Applications: HPPT is optimized for fluorescence and light amplification, while the thieno-pyrrole nitrile derivative may prioritize charge separation in photovoltaic systems .
Electronic Comparison with Fullerene-Based Acceptors
- Example : C₆₀ (Buckminsterfullerene)
- Relevance : Fullerene derivatives are benchmark electron acceptors in bulk-heterojunction solar cells.
- Key Differences: Electron Affinity: Fullerenes (e.g., C₆₀) exhibit ultrahigh electron affinity (~4.0 eV), enabling rapid charge separation. The thieno-pyrrole nitrile derivative likely has lower electron affinity (~3.0–3.5 eV inferred) due to its smaller conjugated system. Charge Transport: Fullerenes form isotropic networks, whereas the planar thieno-pyrrole system may enable anisotropic charge transport. Synthetic Accessibility: The thieno-pyrrole nitrile derivative is synthetically simpler and more tunable than fullerene derivatives .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic Structure: Quantum-chemical calculations for HPPT show good agreement with experimental data, suggesting similar methods could predict the thieno-pyrrole nitrile derivative’s behavior .
- Photovoltaic Potential: While less efficient than fullerenes, the thieno-pyrrole nitrile derivative’s tunable structure may address limitations like Voc (open-circuit voltage) in organic solar cells .
- Limitations: Limited experimental data exist for the target compound; further studies on its charge-transfer dynamics and stability are needed.
Preparation Methods
[3+2] Cycloaddition with Malononitrile Derivatives
A widely reported strategy involves the cycloaddition of 2-mercaptoacetic acid derivatives with 2-(2-oxo-2-arylethyl)malononitriles under PTC conditions. For example, 2-mercaptoacetic acid reacts with 2-(2-oxo-2-phenylethyl)malononitrile in dioxane using tetrabutylammonium bromide (TBAB) and potassium carbonate to yield pyrrole-3-carbonitrile derivatives (61–90% yields).
Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 2-Mercaptoacetic acid | 0.1 mol | Thiol nucleophile |
| TBAB | 0.008 mol | Phase-transfer catalyst |
| K₂CO₃ | 0.3 mol | Base |
| Dioxane | 150 mL | Solvent |
| Reaction time | 2.5 h | – |
This method’s regioselectivity arises from the nucleophilic attack of the thiol group on the α,β-unsaturated nitrile intermediate, followed by cyclization. The nitrile group remains intact due to the stability of the malononitrile precursor.
Functional Group Interconversion
| Step | Reagent | Conditions | Yield (Reported Analogues) |
|---|---|---|---|
| Bromination | NBS (2.2 eq) | 0–5°C → RT, 24 h | 70–85% |
| Cyanation | CuCN (3 eq) | 120°C, DMF, 12 h | 50–65% |
Comparative Analysis of Methods
Table 1: Method Efficiency Metrics
| Method | Yield Range | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Cycloaddition | 61–90% | >95% | Moderate | Low |
| Stille Coupling | 23–71% | 90–98% | Low | High |
| Functional Interconversion | 50–85% | 85–92% | High | Medium |
Cycloaddition offers superior yields and cost-effectiveness but requires strict anhydrous conditions. Transition metal methods enable precise functionalization but suffer from catalyst expenses.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing pathways in cycloadditions may yield isomeric byproducts. Screening solvents (e.g., THF vs. dioxane) and catalysts (e.g., TBAB vs. Aliquat 336) could enhance selectivity.
-
Nitrile Stability : Prolonged heating during cyanation risks decomposition. Microwave-assisted protocols may mitigate this.
-
Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) could reduce costs in coupling reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile, and how are reaction conditions optimized for yield?
- Methodology :
- Cyclization Reactions : Utilize precursors like 2-amino-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid as a solvent) to form the thieno-pyrrole core .
- Condensation Processes : Optimize temperature (e.g., reflux in ethanol) and catalysts (e.g., NaCl in aqueous media) to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or filtration is critical for isolating high-purity products .
- Optimization Table :
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Acetic acid or EtOH | Maximizes cyclization | |
| Catalyst | NaCl (1 mmol) | Accelerates condensation | |
| Temperature | Reflux (~78–80°C) | Balances kinetics/thermodynamics |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are spectral data interpreted?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, nitrile groups deshield adjacent protons, observed as singlets (δ ~5.8–6.0 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and carbonyl groups (if present) at ~1650–1750 cm⁻¹ .
- X-ray Crystallography : Resolve regiochemistry of fused rings and bond angles, critical for confirming the thieno-pyrrole scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data when varying substituents are introduced into the thieno-pyrrole-carbonitrile scaffold?
- Methodology :
- Steric/Electronic Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe groups). Chlorophenyl derivatives (e.g., 3t) may reduce steric hindrance, improving yields to 80%, while bulky groups lower reactivity .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) and identify optimal conditions for divergent substituents .
Q. What strategies are recommended for elucidating the electronic effects of substituents on the reactivity of this compound derivatives?
- Methodology :
- Hammett Plots : Correlate substituent σ constants with reaction rates (e.g., nitrile formation) to quantify electronic contributions .
- Computational Modeling (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, electron-deficient thiophene rings favor nucleophilic substitution .
Q. How should researchers approach the development of novel derivatives while ensuring regioselectivity in cyclization steps?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amine sites during cyclization, directing reactivity to desired positions .
- Directed Metalation : Employ Pd-catalyzed cross-coupling to control bond formation in polycyclic systems .
- Kinetic Control : Short reaction times and low temperatures favor kinetic products (e.g., meta-substituted derivatives over para) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
